Benzyldimethyltetradecylammonium

描述

福提霉素是一种新型氨基糖苷类抗生素,由天然存在的微单胞菌属菌株产生。它以其广谱抗菌活性而闻名,特别是针对革兰氏阴性菌。 福提霉素被分离为水溶性、碱性、白色无定形粉末,福提霉素 A 的分子式为 C17H35N5O6,福提霉素 B 的分子式为 C15H32N4O5 .

准备方法

合成路线和反应条件: 福提霉素通常通过涉及微单胞菌属菌株的发酵过程生产。 发酵液经过各种纯化步骤,包括酸提取、阳离子交换固相萃取和离子对色谱法 . 生物合成途径涉及氨基环己醇氨基糖苷结构的形成,这些结构是这类抗生素独有的 .

工业生产方法: 福提霉素的工业生产涉及使用优化后的微单胞菌属菌株进行大规模发酵。发酵条件,如 pH、温度和营养供应,经过精心控制,以最大限度地提高产量。 然后使用高效液相色谱和其他色谱技术对产品进行纯化,以确保高纯度和效力 .

化学反应分析

反应类型: 福提霉素会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是 N-甲酰亚胺化修饰,它涉及将甘氨酸衍生的 N-甲酰亚胺基团添加到氨基糖苷结构中 .

常用试剂和条件: 福提霉素化学反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应的条件通常涉及控制温度和 pH 值,以确保实现所需的修饰 .

形成的主要产物: 这些反应形成的主要产物包括具有增强抗菌活性和降低对酶失活敏感性的修饰氨基糖苷结构 .

科学研究应用

Antimicrobial Agents

Benzyldimethyltetradecylammonium is recognized for its potent antimicrobial properties. It is commonly used in the formulation of disinfectants and preservatives in both pharmaceutical and cosmetic products.

- Case Study : Research has demonstrated its effectiveness in preventing microbial growth in personal care products, thereby extending shelf life and ensuring safety for consumers .

Surfactants

The compound serves as a surfactant, enhancing the cleaning efficiency of various household and industrial cleaning products. Its ability to reduce surface tension allows for better penetration and removal of dirt and oils.

- Application : In industrial settings, it is used in formulations for cleaning agents that target tough stains and contaminants .

Phase Transfer Catalysts

In organic synthesis, this compound acts as a phase transfer catalyst, facilitating reactions between organic and aqueous phases. This property is crucial for synthesizing fine chemicals and pharmaceuticals.

- Data Table : Comparison of phase transfer catalysts in organic synthesis:

| Catalyst | Reaction Type | Efficiency |

|---|---|---|

| This compound | Organic-Aqueous Reactions | High |

| Other Quaternary Ammoniums | Varies | Moderate |

Biocides

This compound is also employed as a biocide in water treatment processes to control microbial growth in industrial water systems. Its use contributes to improved hygiene standards in sectors such as food processing.

- Case Study : A study highlighted its effectiveness in reducing bacterial contamination in water systems used in food production .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its emulsifying properties, which help stabilize formulations and enhance texture.

- Application : It is commonly found in creams and lotions, where it improves the product's feel and performance on the skin .

Environmental Applications

Recent research indicates that this compound can be used to modify the surface properties of materials like fly ash, enhancing their utility in environmental remediation efforts.

- Case Study : The modification of fly ash with this compound has shown potential for improving adsorption capacities for pollutants .

Safety Considerations

While this compound has numerous applications, safety considerations are paramount due to its toxicity if ingested or improperly handled.

作用机制

福提霉素通过结合原核生物核糖体并损害细菌蛋白质合成来发挥其抗菌作用 . 这种结合会破坏翻译过程,导致细菌生长抑制并最终导致细胞死亡。 福提霉素的分子靶标包括细菌核糖体的 30S 亚基,它在该亚基中干扰 mRNA 翻译的准确性 .

相似化合物的比较

生物活性

Benzyldimethyltetradecylammonium chloride (C14-BAC) is a quaternary ammonium compound (QAC) notable for its surfactant properties and biological activity. This article delves into its biological effects, applications, and relevant research findings.

This compound chloride has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 368.05 g/mol |

| Chemical Formula | C23H42ClN |

| CAS Number | 139-08-2 |

| Form | Solid |

| Storage Conditions | -20°C for powder (3 years); -80°C in solvent (6 months) |

This compound functions primarily as a surfactant, which allows it to disrupt microbial cell membranes. Its cationic nature enables it to interact with negatively charged bacterial membranes, leading to cell lysis and death. This property is particularly valuable in antimicrobial applications.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of C14-BAC against various pathogens:

- Bacterial Activity : C14-BAC exhibits significant bactericidal activity against Gram-positive and Gram-negative bacteria. Research indicates that it can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) values for these bacteria are often reported in the range of 0.5 to 2 mg/L, showcasing its potent activity .

- Fungal Activity : The compound also demonstrates antifungal properties, particularly against species like Candida albicans. Studies report that C14-BAC can reduce fungal biofilm formation, which is critical in clinical settings where biofilms can lead to persistent infections .

Cytotoxicity

While C14-BAC is effective against microbes, its cytotoxicity towards human cells has been a concern. Research indicates that at higher concentrations, it can exhibit cytotoxic effects on mammalian cell lines, including L929 fibroblasts. The IC50 values for cytotoxicity are generally higher than the MIC values for bacterial inhibition, suggesting a therapeutic window where it can be used safely .

Case Studies

- Antimicrobial Coatings : A study investigated the use of C14-BAC in antimicrobial catheter coatings. The results showed that catheters impregnated with C14-BAC significantly reduced bacterial colonization compared to control catheters, demonstrating its potential in preventing catheter-associated infections .

- Environmental Applications : Another research focused on the use of C14-BAC in bioremediation processes. The compound was evaluated for its ability to remove phenolic compounds from contaminated water sources, showing promising results in enhancing the adsorption capacity of treated zeolites .

Safety and Regulatory Considerations

The use of this compound chloride is subject to regulatory scrutiny due to its potential toxicity and environmental impact. Its application in consumer products must comply with safety guidelines established by health authorities. Notably, exposure to QACs has been linked to allergic reactions and respiratory issues among workers handling these compounds regularly .

属性

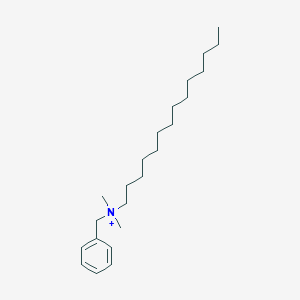

IUPAC Name |

benzyl-dimethyl-tetradecylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBGYVXHFTYOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16287-71-1 (Parent), Array | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zephiramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048360 | |

| Record name | Benzyldimethyltetradecylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-67-6, 16287-71-1 | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zephiramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyldimethyltetradecylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTALKONIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M8YK41GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。